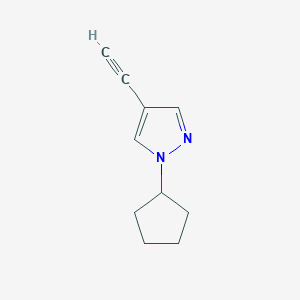

1-cyclopentyl-4-ethynyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-4-ethynylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-9-7-11-12(8-9)10-5-3-4-6-10/h1,7-8,10H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWJMDYNSIWHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The N-Cyclopentyl Pyrazole Scaffold: A Technical Guide to SAR and Synthetic Design

Executive Summary

The N-cyclopentyl pyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, most notably validated by the success of Ruxolitinib (Jakafi/Jakavi), a potent JAK1/2 inhibitor. This structural motif offers a unique balance of physicochemical properties: the pyrazole ring serves as a robust hydrogen-bond acceptor/donor system for hinge binding in kinases, while the cyclopentyl group provides critical hydrophobic bulk with high fraction of sp3 character (

This guide analyzes the Structure-Activity Relationship (SAR), synthetic challenges (specifically regioselectivity), and biological validation of this scaffold.[1]

Part 1: The Pharmacophore & Physicochemical Logic

Why N-Cyclopentyl?

In drug design, the choice of the N-substituent on the pyrazole ring is rarely arbitrary. The cyclopentyl group offers three distinct advantages over its analogs (e.g., phenyl, methyl, cyclohexyl):

-

Metabolic Stability: Unlike linear alkyl chains (n-pentyl) which are prone to rapid

-oxidation, the cyclic nature of the cyclopentyl group sterically hinders metabolic attack while maintaining lipophilicity. -

Entropy & Shape Complementarity: The cyclopentyl ring has a distinct "envelope" conformation. In the context of kinase inhibitors (like JAK2), this group typically occupies the hydrophobic pocket adjacent to the ATP-binding site (often the solvent-exposed region or a specific hydrophobic sub-pocket). It provides a tighter fit than the smaller cyclobutyl and is less sterically demanding than the chair-conformation cyclohexyl group.

- Enhancement: Increasing the saturation of a molecule (Fraction sp3) is correlated with improved clinical success rates by enhancing solubility and reducing promiscuous binding associated with flat, aromatic-heavy compounds.

The Scaffold Architecture

The core structure generally consists of a pyrazole ring substituted at the N1 position with a cyclopentyl group. The C3 and C4 positions are the primary vectors for further diversification to engage specific protein residues.

Table 1: Physicochemical Comparison of N-Substituents

| Substituent | Lipophilicity (cLogP) | Conformational Flexibility | Metabolic Liability | Key Advantage |

| Methyl | Low | None | Low | Low steric bulk; solvent exposed. |

| n-Pentyl | High | High (Floppy) | High (Oxidation) | Fills long hydrophobic channels. |

| Phenyl | High | Low (Rigid) | Medium (Hydroxylation) | |

| Cyclopentyl | Optimal | Medium (Puckered) | Low | High |

Part 2: Case Study – The Ruxolitinib Paradigm (JAK Inhibition)[2]

The most authoritative example of this SAR is Ruxolitinib , an inhibitor of Janus Kinases (JAK1/JAK2).

Mechanism of Action (JAK-STAT Pathway)

The JAK enzymes are cytoplasmic tyrosine kinases associated with cytokine receptors.[2] Upon cytokine binding, JAKs phosphorylate STAT transcription factors, which dimerize and translocate to the nucleus.[2][3]

Diagram 1: The JAK-STAT Signaling Cascade This diagram illustrates the pathway blocked by N-cyclopentyl pyrazole inhibitors.

Caption: The JAK-STAT pathway showing the specific intervention point of pyrazole-based inhibitors at the JAK kinase domain.

Structural Basis of Binding

In Ruxolitinib, the pyrazole N1-cyclopentyl group does not bind in the hinge region itself. Instead:

-

Hinge Binder: The pyrrolo[2,3-d]pyrimidine system mimics adenine, forming hydrogen bonds with the kinase hinge region (Glu930 and Leu932 in JAK2).

-

The Pyrazole Linker: Connects the hinge binder to the cyclopentyl group.

-

The Cyclopentyl Role: It projects into a hydrophobic pocket, shielding the core from solvent and providing van der Waals contacts that stabilize the bound conformation. The chiral center on the cyclopentyl ring (in Ruxolitinib) is critical; the (R)-enantiomer is significantly more potent than the (S)-enantiomer, demonstrating that the pocket has specific stereochemical requirements.

Part 3: Synthetic Methodologies & Regioselectivity[1][5][6]

Synthesizing N-cyclopentyl pyrazoles presents a classic challenge in heterocyclic chemistry: Regioselectivity . When reacting a hydrazine with an unsymmetrical 1,3-dielectrophile, two isomers (1,3- and 1,5-substituted) are possible.

Primary Route: Condensation

The most common industrial route involves the reaction of cyclopentyl hydrazine with a 1,3-dicarbonyl equivalent (or enaminone).

Regioselectivity Rule:

-

Sterics drive the reaction. The more nucleophilic nitrogen of the hydrazine (usually the NH attached to the cyclopentyl group, unless electronically deactivated) attacks the most reactive/least hindered electrophilic carbon.

-

Challenge: Separation of regioisomers is often required via chromatography or crystallization.

Secondary Route: N-Alkylation

Alternatively, a pre-formed pyrazole can be alkylated with a cyclopentyl halide (e.g., bromocyclopentane) or via Mitsunobu reaction with cyclopentanol.

-

Drawback: This often yields a mixture of N1 and N2 alkylation products, governed by the tautomeric equilibrium of the pyrazole.

Diagram 2: Synthetic Workflow for N-Cyclopentyl Pyrazoles

Caption: Regioselective synthesis pathway. The steric bulk of the cyclopentyl group directs the condensation, though isomer separation is often required.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of N-Cyclopentyl Pyrazole

Based on standard methodologies adapted from Lin et al. (Incyte Corporation).

Objective: Synthesis of a 1-cyclopentyl-4-substituted pyrazole core.

-

Reagents:

-

Cyclopentylhydrazine hydrochloride (1.0 eq)

-

3-(Dimethylamino)-2-(substituted)-acrolein (Enaminone) (1.0 eq)

-

Potassium Carbonate (

) (2.5 eq) -

Ethanol (anhydrous)

-

-

Procedure:

-

Step 1: Dissolve the enaminone in ethanol (0.5 M concentration) in a round-bottom flask.

-

Step 2: Add Cyclopentylhydrazine HCl and

. -

Step 3: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of enaminone by TLC (50% EtOAc/Hexanes). -

Step 4: Cool to room temperature. Remove solvent under reduced pressure.

-

Step 5: Resuspend residue in water and extract with Ethyl Acetate (3x).

-

Step 6: Wash combined organics with brine, dry over

, and concentrate. -

Step 7 (Purification): Purify via flash column chromatography on silica gel. The N1-cyclopentyl isomer typically elutes differently than the N2/regioisomer due to shielding of the nitrogen lone pair.

-

Validation: Confirm structure via 1H-NMR (look for the distinct cyclopentyl multiplet at

4.5–4.8 ppm for the methine proton).

-

Protocol B: In Vitro JAK Kinase Assay

Standard radiometric or FRET-based assay to determine

-

System: Recombinant JAK1 or JAK2 kinase domain.

-

Substrate: Peptide substrate (e.g., IRS-1 derived peptide).

-

Reaction Buffer: 100 mM HEPES (pH 7.4), 10 mM

, 1 mM DTT, 0.01% BSA. -

Workflow:

-

Prepare 3-fold serial dilutions of the N-cyclopentyl pyrazole compound in DMSO.

-

Incubate compound with Enzyme (JAK2) for 15 minutes at RT.

-

Initiate reaction by adding ATP (

concentration) and Peptide substrate. -

Incubate for 60 minutes at

. -

Stop reaction (EDTA) and detect phosphorylation (via fluorescence or radioactive count).

-

-

Analysis: Fit data to a sigmoidal dose-response curve to calculate

.

Part 5: Broader Applications & Future Directions

While JAK inhibitors are the primary application, the N-cyclopentyl pyrazole scaffold is being explored in:

-

HPK1 Inhibitors: Hematopoietic progenitor kinase 1 is a target for cancer immunotherapy.[4] Recent studies utilize the pyrazole core to orient substituents into the solvent channel.[4]

-

CB1 Antagonists: While Rimonabant uses a dichlorophenyl group, newer generations of CB1 antagonists explore aliphatic cycles (like cyclopentyl) to reduce psychiatric side effects by modulating blood-brain barrier penetration (LogP adjustment).

Summary of Key SAR Trends

-

N1-Cyclopentyl: Optimal for hydrophobic pocket filling (Volume ~85 ų).

-

C3-Substitution: Critical for selectivity (steric gatekeeper interaction).

-

C4-Substitution: Usually the vector for the hinge-binding motif (e.g., pyrrolopyrimidine in Ruxolitinib).

References

-

Lin, Q., et al. (2009). Discovery of Ruxolitinib (INCB018424): A Potent, Selective, and Orally Bioavailable JAK1/JAK2 Inhibitor. ACS Medicinal Chemistry Letters.[5] [Link]

-

Furet, P., et al. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof.[6][7] Journal of Medicinal Chemistry.[8][9][6][7][10] [Link]

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[8][9][6][7][10] [Link]

-

Mesa, R. A., et al. (2012). Ruxolitinib: A new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology. [Link]

-

Aggarwal, R., et al. (2006). Regioselective synthesis of some new 1,3,5-trisubstituted pyrazoles. Journal of Chemical Sciences. [Link]

Sources

- 1. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [iris.unive.it]

- 2. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

4-Ethynylpyrazole Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary

The 4-ethynylpyrazole scaffold represents a high-value chemotype in modern drug discovery, particularly within kinase inhibitor design and fragment-based drug discovery (FBDD).[1] Unlike simple pyrazoles, the 4-ethynyl substitution introduces a rigid, linear geometry (sp-hybridized carbon) that serves two critical functions: it acts as a "molecular rod" to traverse narrow hydrophobic channels in enzyme active sites, and it functions as a reactive "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly generate diverse triazole libraries.[1]

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-ethynylpyrazole derivatives.

Part 1: Synthetic Architecture

The foundation of any medicinal chemistry campaign is a robust, scalable synthetic route. For 4-ethynylpyrazoles, two primary pathways dominate: Palladium-catalyzed cross-coupling and homologation of aldehydes.[1]

The Sonogashira Protocol (The "Workhorse" Route)

The most direct method involves the coupling of 4-iodopyrazole with a terminal alkyne or a protected acetylene source (e.g., TMS-acetylene).

-

Mechanism: Pd(0)/Cu(I) catalytic cycle.[1]

-

Critical Insight: 4-Iodopyrazoles are significantly less reactive than their phenyl counterparts due to the electron-rich nature of the pyrazole ring (especially if N-unprotected).[1]

-

Expert Tip: Always protect the N1-position (e.g., with THP, SEM, or Boc) before coupling.[1] Free NH-pyrazoles can poison the Pd catalyst by coordinating to the metal center.

The Seyferth-Gilbert Homologation (The "De Novo" Route)

When the 4-iodo precursor is unavailable or the scaffold is sensitive to Pd/Cu, the conversion of 4-formylpyrazole to the alkyne via the Ohira-Bestmann reagent is the gold standard.

-

Mechanism: Base-mediated reaction of dimethyl (1-diazo-2-oxopropyl)phosphonate with an aldehyde to form an alkynyl moiety.[1][2]

-

Advantage: Avoids transition metals; compatible with complex, pre-existing functionalities.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the decision tree for synthesizing 4-ethynylpyrazole derivatives, highlighting the divergence point for library generation.

Caption: Dual-pathway synthesis of 4-ethynylpyrazole. Route A (Sonogashira) is preferred for scale; Route B (Seyferth-Gilbert) is preferred for metal-sensitive substrates.[1]

Part 2: Medicinal Chemistry Logic (SAR)

The "Molecular Rod" Effect

In kinase inhibitors, the "gatekeeper" residue often guards a hydrophobic back-pocket. The 4-ethynyl group provides a unique structural solution:

-

Linearity: The alkyne bond angle is 180°, creating a rigid spacer that projects substituents deep into the pocket without steric clash.

-

Electronic Profile: The alkyne

-cloud can engage in weak interactions with aromatic residues (e.g., Phenylalanine) in the active site, known as

Fragment-Based Drug Discovery (FBDD)

The 4-ethynylpyrazole is a "privileged fragment."[1]

-

Click-Ready: It serves as a universal acceptor for azide libraries.[1] A chemist can synthesize a single batch of 4-ethynylpyrazole core and react it with 96 different azides in a plate format to rapidly screen for binding interactions (e.g., H-bonds) in the solvent-exposed region of the protein.[1]

-

Bioisostere: The 1,2,3-triazole product formed via click chemistry is a classic bioisostere for amide bonds, offering similar planarity and H-bond acceptor properties but with greater metabolic stability (resistance to proteases).[1]

Covalent Targeting Potential

While less common than acrylamides, alkynes can act as "warheads" for covalent inhibition of Cysteine residues, particularly when activated by an electron-withdrawing group or positioned in close proximity to a nucleophile.[1] This is relevant for Targeted Covalent Inhibitors (TCIs) designed to achieve infinite residence time on the target.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrazole (Sonogashira Method)

This protocol is optimized for 4-iodopyrazoles, which are notoriously sluggish in cross-coupling compared to aryl iodides.[1]

Reagents:

-

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)[1]

-

Ethynyltrimethylsilane (1.5 equiv)[1]

-

Pd(PPh3)2Cl2 (5 mol%)[1]

-

CuI (10 mol%)[1]

-

Triethylamine (Et3N) / DMF (1:4 ratio)[1]

Procedure:

-

Degassing: In a flame-dried Schlenk flask, dissolve the protected iodopyrazole in anhydrous DMF/Et3N. Sparge with Argon for 15 minutes. Reason: Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI quickly under a stream of Argon. The solution should turn yellow/brown.

-

Reaction: Add ethynyltrimethylsilane via syringe. Seal the vessel and heat to 70°C for 4–6 hours. Monitor by TLC (the product is usually fluorescent or UV-active).[1]

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na2SO4.[1][3][4]

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Deprotection: Treat the purified intermediate with TBAF (1.1 equiv) in THF at 0°C for 30 mins to reveal the terminal alkyne.

Protocol B: "Click" Derivatization (Library Generation)

Standard procedure for converting the 4-ethynyl scaffold into a triazole library.

Reagents:

-

4-Ethynylpyrazole scaffold (1.0 equiv)[1]

-

R-Azide (1.1 equiv)[1]

-

Sodium Ascorbate (20 mol%)[1]

-

t-BuOH/H2O (1:1)[1]

Procedure:

-

Dissolve the alkyne and azide in t-BuOH/H2O.

-

Add sodium ascorbate (freshly prepared solution) followed by CuSO4.

-

Stir vigorously at RT for 2–12 hours. The product often precipitates out of the aqueous mixture.

-

Validation: No column chromatography is usually needed for initial screening; simple filtration or extraction yields >90% purity.[1]

Part 4: Case Studies & Applications

Case Study 1: JNK Kinase Inhibitors

Research into c-Jun N-terminal kinases (JNK) has utilized the pyrazole scaffold extensively.[1]

-

Challenge: Achieving selectivity between JNK isoforms (JNK1 vs. JNK3).

-

Solution: Substitution at the 4-position of the pyrazole ring is critical. Using a 4-ethynyl linker allows the extension of the molecule into the "selectivity pocket" (often distinct between isoforms) without disrupting the H-bonds formed by the pyrazole nitrogens at the hinge region.

-

Outcome: 4-(Triazolyl)pyrazole derivatives (synthesized via the ethynyl intermediate) have shown nanomolar potency and improved selectivity profiles compared to 4-phenyl analogs [1].[1]

Case Study 2: Aurora Kinase Inhibitors (Fragment Optimization)

In the development of Aurora kinase inhibitors (e.g., analogs of AT9283), the pyrazole core binds to the hinge region.

-

Strategy: Chemists used the 4-position to grow the molecule.[5]

-

Role of Ethynyl: The ethynyl group was used as a rigid connector to link the pyrazole to a solubilizing morpholine or piperazine group. The rigidity prevented the "flopping" of the solubilizing tail, locking it into a conformation that minimized entropic penalty upon binding [2].

Part 5: References

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett.[1] URL:[Link][1]

-

Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Source: PubMed / J Med Chem. URL:[1][Link]

-

Seyferth–Gilbert homologation: Reaction Mechanism and Bestmann Modification. Source: Organic Chemistry Portal.[1][2] URL:[Link]

Sources

Novel Pyrazole Building Blocks: Synthetic Frontiers and Medicinal Utility in Modern Drug Discovery

[1]

Executive Summary

The pyrazole scaffold has transcended its traditional role as a simple linker to become a "privileged structure" in modern medicinal chemistry. While historically ubiquitous in NSAIDs (e.g., celecoxib), recent approvals between 2020 and 2025—such as Asciminib , Pirtobrutinib , and Berotralstat —demonstrate a paradigm shift. Contemporary drug discovery now leverages novel pyrazole building blocks featuring specific fluorination patterns, fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines), and boron-containing pharmacophores to solve complex bioavailability and selectivity challenges.

This technical guide dissects the synthetic methodologies, structural innovations, and clinical applications of these next-generation pyrazoles, providing actionable protocols for medicinal chemists.

The Pyrazole Advantage: Physicochemical & Bioisosteric Logic[2]

The enduring utility of the pyrazole ring stems from its unique electronic duality. It functions simultaneously as a hydrogen bond donor (NH) and acceptor (N2), allowing it to mimic peptide bonds or phenolic moieties while offering superior metabolic stability.

Bioisosteric Applications[2][3][4][5][6][7]

-

Amide Isostere: The pyrazole ring can replace the amide bond (–CONH–) in peptide mimetics. This rigidifies the backbone, reducing entropic penalties upon binding and improving proteolytic stability.

-

Phenol Isostere: Pyrazoles serve as lipophilic replacements for phenols.[1] Unlike phenols, which are prone to rapid Phase II glucuronidation, pyrazoles maintain H-bond donor capability (pKa ~14) without the metabolic liability.

Pharmacophore Mapping

The diagram below illustrates the interaction logic of pyrazole-based inhibitors within a kinase ATP-binding pocket, highlighting why N1/N2 substitution patterns are critical for selectivity.

Figure 1: Pharmacophore interaction logic of the pyrazole scaffold within a typical kinase binding pocket.

Emerging Structural Classes

Fluorinated Pyrazoles

The introduction of fluorine atoms modulates pKa and lipophilicity (LogD).

-

Difluoromethyl (CHF2) Pyrazoles: Emerging as "lipophilic hydrogen bond donors." The CHF2 group acts as a weak H-bond donor while increasing metabolic resistance compared to methyl groups.

-

Trifluoromethyl (CF3) Pyrazoles: Used to occupy hydrophobic pockets. Recent syntheses allow for regioselective placement of CF3 at the C3 or C5 position, drastically altering the dipole moment and vector of the molecule.

Fused Systems: Pyrazolo[1,5-a]pyrimidines

This scaffold is a bioisostere of the purine ring (ATP mimic) but lacks the metabolic liability of the N7/N9 positions in purines. It is central to the design of inhibitors for CK2 , EGFR , and B-Raf . The fusion constrains the pyrazole nitrogen, fixing the tautomeric state and pre-organizing the inhibitor for binding.

Boron-Containing Pyrazoles

A cutting-edge frontier involves incorporating boronic esters or benzoxaboroles directly onto the pyrazole ring. These "borolone" derivatives can form reversible covalent bonds with serine or threonine residues in active sites (e.g., covalent kinase inhibitors), offering high potency with tunable residence times.

Advanced Synthetic Methodologies[9]

The historical challenge in pyrazole synthesis is regioselectivity (N1 vs. N2 alkylation). Traditional Knorr synthesis often yields mixtures. Modern methods utilize specific directing groups or catalytic cycles to ensure isomeric purity.

Regioselectivity Decision Tree

The following workflow outlines the selection of synthetic routes based on the desired substitution pattern.

Figure 2: Strategic selection of synthetic methodology based on target substitution pattern.

Case Studies in Clinical Success (2020–2025)

The following approved drugs exemplify the application of novel pyrazole building blocks.

| Drug Name | Target | Indication | Pyrazole Role | Approval Year |

| Asciminib | BCR-ABL1 (Allosteric) | CML | Myristate Mimic: The pyrazole ring forms a critical H-bond in the allosteric myristate pocket, locking the kinase in an inactive conformation. | 2021 |

| Pirtobrutinib | BTK (Non-covalent) | Mantle Cell Lymphoma | Scaffold Core: A tetra-substituted pyrazole serves as the central hub, orienting groups to bind reversibly, overcoming C481S resistance mutations. | 2023 |

| Berotralstat | Plasma Kallikrein | Hereditary Angioedema | P1 Mimic: A trifluoromethyl-substituted pyrazole mimics the P1 residue of the substrate, providing high selectivity over other serine proteases. | 2020 |

Deep Dive: Asciminib (The Allosteric Breakthrough)

Asciminib represents a departure from ATP-competitive inhibitors. It binds to the myristate pocket of the ABL1 kinase.[2][3] The pyrazole moiety is not just a linker; it is essential for the "gluing" mechanism that mimics the autoregulatory effect of the N-terminal myristoyl group. This distinct binding mode allows Asciminib to remain active against the T315I "gatekeeper" mutation that renders traditional pyrazolo-pyrimidines (like Ibrutinib analogues) ineffective in this specific context.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles

Method: 1,3-Dipolar Cycloaddition of N-Tosylhydrazones with Bromovinyl Acetals

Rationale: This method avoids the regioselectivity issues of hydrazine condensation by generating a diazo intermediate in situ.

-

Reagents:

-

Aldehyde-derived N-tosylhydrazone (1.0 equiv)

-

Bromovinyl acetal (1.2 equiv)

-

K2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane

-

-

Procedure:

-

Charge a reaction vial with N-tosylhydrazone, bromovinyl acetal, and K2CO3.

-

Add 1,4-dioxane (0.2 M concentration).

-

Heat the mixture to 110°C for 3–6 hours under an inert atmosphere (N2).

-

Mechanism:[4][3] The base generates a diazo species from the hydrazone. This undergoes [3+2] cycloaddition with the alkene, followed by elimination of HBr and MeOH to aromatize.

-

-

Workup:

-

Cool to room temperature. Dilute with EtOAc and wash with water/brine.

-

Dry over Na2SO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

-

-

Validation: Confirm regiochemistry via NOESY NMR (interaction between N-H and C5-substituent).

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine Core

Method: Condensation of 5-Aminopyrazole with 1,3-Electrophiles

-

Reagents:

-

3-Amino-4-cyanopyrazole (1.0 equiv)

-

1,3-Dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) (1.1 equiv)

-

Catalyst: Glacial Acetic Acid (catalytic) or reflux in EtOH/HCl.

-

-

Procedure:

-

Dissolve the aminopyrazole in Ethanol.

-

Add the 1,3-dicarbonyl compound.

-

Reflux for 4–8 hours.

-

Note: Regioselectivity is controlled by the electrophilicity of the carbonyl carbons. The exocyclic amine of the pyrazole (N-NH2 equivalent) attacks the most reactive carbonyl first.

-

-

Purification:

-

The product often precipitates upon cooling. Filter and wash with cold ethanol.

-

Recrystallize from EtOH/DMF if necessary.

-

References

-

Asciminib (ABL001)

- Recent Advances in Pyrazole Synthesis: Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Source: Synlett (2020).

-

Fluorinated Pyrazoles in Drug Design

- Title: Fluorinated Pyrazoles:

- Source: Chemical Reviews (2021).

-

URL:[Link]

-

Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.

- Source: RSC Advances (2024/2025 Review).

-

URL:[Link]

-

Clinical Applications of Pyrazoles

Strategic Sourcing and Quality Assurance of 1-Cyclopentyl-4-ethynyl-1H-pyrazole

Executive Summary: The "Click" Handle in Kinase Discovery

1-Cyclopentyl-4-ethynyl-1H-pyrazole (CAS: 2098065-88-2 ) has emerged as a critical building block in the synthesis of next-generation small molecule inhibitors, particularly targeting PRMT5 (Protein Arginine Methyltransferase 5) and JAK family kinases. Its terminal alkyne moiety serves as a versatile "warhead" precursor or a ligation handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid construction of triazole-linked biophores.

This guide moves beyond a simple vendor list to provide a technical framework for sourcing, validating, and handling this intermediate. Given its susceptibility to polymerization and metal contamination from synthesis, rigorous Quality Assurance (QA) protocols are non-negotiable for downstream success.

Technical Specifications & Critical Quality Attributes (CQAs)

Before engaging suppliers, establish these baseline specifications to avoid batch failure in late-stage coupling.

Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 2098065-88-2 |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Appearance | Low-melting solid or viscous yellow oil (Purity dependent) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |

Critical Quality Attributes (CQAs)

| Attribute | Acceptance Limit | Technical Rationale |

| Purity (HPLC) | ≥ 97.0% (Area %) | Lower purity risks side-reactions in CuAAC or Sonogashira couplings. |

| Glaser Homocoupling | ≤ 0.5% (Diyne) | Oxidative dimerization of the alkyne is a common storage impurity. |

| Residual Palladium (Pd) | ≤ 20 ppm | Critical if used in GMP steps; Pd residue can catalyze unwanted side reactions. |

| Residual Copper (Cu) | ≤ 10 ppm | Copper carryover from synthesis can interfere with biological assays. |

| Water Content (KF) | ≤ 0.5% | Moisture can degrade the alkyne over time or quench sensitive reagents. |

Synthetic Routes & Impurity Profiling

Understanding how your supplier makes this compound allows you to predict and test for specific impurities. Two primary routes dominate the market.

Route A: The Sonogashira Approach (Industrial Standard)

Most high-purity commercial batches are made via this route. It involves the N-alkylation of 4-iodopyrazole followed by a Sonogashira coupling.

Impurity Risks:

-

Residual Metals: High risk of Pd and Cu contamination.

-

Regioisomers: N1- vs. N2-alkylation is generally not an issue with symmetric 4-iodopyrazole, but dialkylation (quaternary salts) is possible.

-

Silane Residues: If TMS-acetylene is used, incomplete deprotection leads to TMS-containing impurities.

Route B: The Hydrazine Condensation (Emerging "Green" Route)

Condensation of cyclopentylhydrazine with propargyl aldehyde equivalents.

Impurity Risks:

-

Hydrazine Residues: Genotoxic impurity risk.[1]

-

Cyclization Isomers: Higher risk of regioisomers if the electrophile is unsymmetrical.

Visualization: Synthetic Pathway & Impurity Logic

Caption: Primary industrial synthesis route (Route A) highlighting critical process steps and associated impurity risks (Pd/Cu residues and oxidative dimerization).

Supplier Landscape & Sourcing Strategy

Suppliers are categorized by their capability to handle the instability of terminal alkynes and their synthesis transparency.

Tier 1: Validated Catalog Suppliers (High Reliability)

Best for: Gram-scale discovery, reference standards.

-

BLD Pharm: Verified stock of CAS 2098065-88-2. Known for robust cold-chain logistics, which is crucial for this alkyne.

-

AchemBlock: Specializes in heterocyclic building blocks; offers the unsubstituted 4-ethynylpyrazole (CAS 57121-49-0) and the cyclopentyl derivative.

-

MedChemExpress (MCE): Reliable for high-purity batches intended for biological screening (low metal content).

Tier 2: Custom Synthesis / CROs (Scale-Up)

Best for: >100g batches, GMP requirements.

-

WuXi AppTec / Sta Pharmaceutical: Capable of optimizing the Sonogashira route to minimize Pd < 5ppm.

-

Enamine: Massive building block library; likely synthesizes via the hydrazine route (Route B), offering a different impurity profile.

-

Pharmablock: Strong expertise in saturated rings (cyclopentyl/cyclobutyl) and pyrazole chemistry.

Sourcing Decision Matrix

Caption: Decision tree for selecting the appropriate supplier tier based on scale and quality requirements.

Quality Assurance & Handling Protocols

Incoming Inspection Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA). Terminal alkynes degrade.

-

Visual Inspection: Check for polymerization. The compound should be a clear oil or white/off-white solid. Dark brown/black color indicates decomposition.

-

1H-NMR Verification:

-

Diagnostic Peak: Look for the acetylenic proton (CH ) singlet around

3.0–3.3 ppm. -

Cyclopentyl Ring: Multiplets at

1.6–2.2 ppm (8H) and methine proton at -

Pyrazole Protons: Two singlets or doublets around

7.6–7.9 ppm.

-

-

HPLC Method (Purity):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV 254 nm.

-

Note: The "dimer" impurity (Glaser product) will elute significantly later than the monomer due to increased lipophilicity.

-

Handling & Storage

-

Temperature: Store at -20°C . Long-term storage at room temperature will lead to discoloration and polymerization.

-

Atmosphere: Store under Argon or Nitrogen.

-

Safety: The terminal alkyne is potentially reactive. Avoid contact with strong bases or copper salts unless in a controlled reaction.

References

-

BLD Pharm. Product Data Sheet: this compound (CAS 2098065-88-2). Retrieved from

-

Abbisko Therapeutics Co Ltd. (2023).[2] Pyrazole derivative, and preparation method therefor and use thereof in medicine. WO Patent 2023098439A1.[2] Retrieved from [2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 2098065-88-2. Retrieved from

-

Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Literature and Methodologies. Retrieved from

-

AChemBlock. Product Catalog: 4-Ethynyl-1H-pyrazole Building Blocks. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles from 1-Cyclopentyl-4-ethynyl-1H-pyrazole

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its exceptional stability, versatile synthetic accessibility, and profound impact as a pharmacophore and bioisostere in drug design.[1][2] This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of substituted 1,2,3-triazoles, starting from the versatile building block, 1-cyclopentyl-4-ethynyl-1H-pyrazole. We will explore two powerful, catalyst-directed synthetic routes—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—to achieve regioselective access to either 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazole products. These protocols are designed for researchers and scientists in organic synthesis and drug development, providing not only step-by-step instructions but also the underlying mechanistic principles to empower rational experimental design.

Introduction: The Power of Catalyst-Controlled Cycloadditions

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a foundational reaction for constructing the 1,2,3-triazole ring. However, the thermal, uncatalyzed version of this reaction often requires harsh conditions and typically results in a mixture of 1,4- and 1,5-regioisomers, complicating purification and reducing overall efficiency.[3]

The advent of "click chemistry" revolutionized this field by introducing metal catalysts that dramatically accelerate the reaction rate and, crucially, provide exquisite control over the product's regiochemistry.[3][4] By selecting the appropriate metal catalyst, chemists can selectively direct the cycloaddition reaction to yield a single, desired isomer from the same set of starting materials.

This guide focuses on two such catalyst systems:

-

Copper(I) Catalysis (CuAAC): This highly reliable and widely used method exclusively yields 1,4-disubstituted 1,2,3-triazoles .[3][5]

-

Ruthenium(II) Catalysis (RuAAC): This complementary approach provides selective access to 1,5-disubstituted 1,2,3-triazoles .[6][7][8][9]

Our starting alkyne, This compound , is a synthetically useful precursor containing a pyrazole ring, another privileged heterocycle in drug discovery known for a wide range of biological activities.[10][11][12] The ability to link this pyrazole scaffold to other molecules of interest via a stable triazole linker, with precise positional control, offers a powerful strategy for generating diverse chemical libraries for biological screening.

Protocol I: Copper(I)-Catalyzed Synthesis of 1-(Cyclopentyl)-4-(1-substituted-1H-1,2,3-triazol-4-yl)-1H-pyrazoles (1,4-Isomers)

Principle and Mechanism (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds through a mechanism that is fundamentally different from the uncatalyzed thermal reaction. The enormous rate acceleration (up to 10⁸-fold) and perfect regioselectivity stem from the coordination of both the alkyne and azide to the copper(I) center.[7] The currently accepted mechanism often involves a dinuclear copper intermediate that facilitates the concerted, irreversible formation of the triazole ring.[5]

The active Cu(I) catalyst is often generated in situ from an inexpensive and air-stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.[3] This avoids the need to handle potentially unstable Cu(I) salts directly.

Experimental Protocol

This protocol describes the synthesis of 1-benzyl-4-(1-(cyclopentyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole as a representative example.

Materials:

-

This compound (1.0 eq)

-

Benzyl azide (1.05 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

-

Sodium ascorbate (0.10 eq, 10 mol%)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (100-200 mesh) for column chromatography[13]

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (e.g., 160 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in a 1:1 mixture of t-BuOH and water (10 mL). Stir the solution until all solids are dissolved.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in water (1 mL). Add this solution to the reaction mixture.

-

In another vial, prepare a solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in water (1 mL). Add this solution dropwise to the reaction mixture. A color change is typically observed.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alkyne spot is consumed.

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).[13]

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 1,4-disubstituted triazole product.

Representative Data

| Entry | Azide (R-N₃) | Product Structure | Reaction Time (h) | Typical Yield (%) |

| 1 | Benzyl Azide | R = -CH₂Ph | 16 | 95% |

| 2 | 4-Methoxybenzyl Azide | R = -CH₂(4-OMe-Ph) | 18 | 92% |

| 3 | 1-Azido-4-fluorobenzene | R = -(4-F-Ph) | 20 | 89% |

| 4 | 1-Azidobutane | R = -(CH₂)₃CH₃ | 12 | 96% |

Protocol II: Ruthenium-Catalyzed Synthesis of 1-(Cyclopentyl)-4-(1-substituted-1H-1,2,3-triazol-5-yl)-1H-pyrazoles (1,5-Isomers)

Principle and Mechanism (RuAAC)

The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the complementary 1,5-regioisomer, a feat not readily achieved with copper catalysis.[8] The mechanism is distinct and is proposed to proceed via the oxidative coupling of the alkyne and azide to the ruthenium(II) center, forming a six-membered ruthenacycle intermediate.[6][9] Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active catalyst.[7][9] This pathway favors the formation of the C-N bond between the internal carbon of the alkyne and the terminal nitrogen of the azide, dictating the 1,5-regioselectivity.[9] Commonly used catalysts are pentamethylcyclopentadienyl ruthenium(II) complexes such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂].[6]

Experimental Protocol

This protocol requires anhydrous conditions and an inert atmosphere due to the sensitivity of the ruthenium catalyst.

Materials:

-

This compound (1.0 eq)

-

Benzyl azide (1.1 eq)

-

CpRuCl(COD) or CpRuCl(PPh₃)₂ (0.02 eq, 2 mol%)

-

Anhydrous toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (100-200 mesh)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with septum

-

Nitrogen or Argon gas line with manifold (Schlenk line)

-

Magnetic stirrer and stir bar

-

Syringes and needles for transfer of anhydrous solvents and reagents

Procedure:

-

Place the ruthenium catalyst (e.g., Cp*RuCl(COD), 7.6 mg, 0.02 mmol) into a Schlenk flask under a positive pressure of nitrogen or argon.

-

Add this compound (160 mg, 1.0 mmol) to the flask.

-

Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free atmosphere.

-

Using a syringe, add anhydrous toluene (10 mL) to the flask, followed by benzyl azide (147 mg, 1.1 mmol).

-

Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting residue directly by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes eluent system) to isolate the pure 1,5-disubstituted triazole product.

Representative Data

| Entry | Azide (R-N₃) | Catalyst | Reaction Temp (°C) | Typical Yield (%) |

| 1 | Benzyl Azide | CpRuCl(COD) | 80 | 88% |

| 2 | Phenyl Azide | CpRuCl(PPh₃)₂ | 80 | 85% |

| 3 | 1-Azidopropane | CpRuCl(COD) | 60 | 91% |

| 4 | (Azidomethyl)benzene | CpRuCl(PPh₃)₂ | 80 | 90% |

Product Characterization

Confirming the identity and, most importantly, the regiochemistry of the synthesized triazoles is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this determination.

-

¹H NMR Spectroscopy: The most diagnostic signal is the triazole ring proton (CH).

-

For 1,4-disubstituted isomers , the C5-H proton typically appears as a sharp singlet in the downfield region, often between δ 8.0 - 8.5 ppm .[14]

-

For 1,5-disubstituted isomers , the C4-H proton is also a singlet but its chemical shift will differ, allowing for unambiguous assignment when comparing spectra of both isomers.

-

-

¹³C NMR Spectroscopy: The chemical shifts of the triazole ring carbons also differ between the two isomers, providing further structural confirmation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product.

Safety and Handling Precautions

-

Organic Azides: Low molecular weight organic azides can be thermally unstable and potentially explosive. Always handle them with care, behind a safety shield, and avoid heating neat or in high concentrations. It is often safer to generate them in situ or use them in solution.[15]

-

Metal Catalysts: Copper and ruthenium salts are toxic. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Handle all organic solvents in a well-ventilated fume hood.

Conclusion

The selective synthesis of 1,2,3-triazoles from this compound is a robust and highly controlled process dictated by the choice of metal catalyst. The CuAAC reaction provides a reliable and high-yielding pathway to 1,4-disubstituted pyrazolyl-triazoles under mild, often aqueous conditions. In contrast, the RuAAC reaction offers complementary access to the 1,5-disubstituted isomers, requiring anhydrous and inert conditions but expanding the structural diversity achievable from a common precursor. These catalyst-controlled strategies represent a powerful tool for medicinal chemists and drug development professionals, enabling the rapid and predictable assembly of novel molecular architectures for biological evaluation.[16][17][18]

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]

- Contreras, J., Tizol, L., & Vazquez, T. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles.

-

Frontiers Media SA. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

- Hein, C. D., Liu, X. M., & Wang, D. (2008). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Organic Letters, 10(20), 4573-4576.

- Mittapelly, N., Mukkanti, K., & Reguri, B. R. (2012). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry, 24(12), 5623-5626.

- Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13488–13549.

- Elsevier. (2025). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. European Journal of Medicinal Chemistry, 299, 116863.

- Taylor & Francis Online. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236.

- Bentham Science. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. Current Organic Chemistry, 24(7), 734-754.

- Royal Society of Chemistry. (2020). CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Advances, 10(10), 5694-5727.

- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

- American Chemical Society Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2028-2042.

- Al-Azayza, M., Al-Rawashdeh, N., & Taha, M. O. (2021). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. ARKIVOC, 2021(5), 1-14.

-

Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Retrieved from [Link]

- Gaikwad, M. V., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. Journal of Chemical Sciences, 134(3), 78.

- Khan, K. M., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 23(11), 2845.

- Google Patents. (n.d.). US4269987A - Purification of triazoles.

-

HPLC. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

-

MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C10H12N2). Retrieved from [Link]

- PubMed. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776.

-

SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 16. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 17. benthamdirect.com [benthamdirect.com]

- 18. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09510A [pubs.rsc.org]

Precision Engineering of Pyrazole-Triazole Conjugates: A Senior Scientist’s Guide to CuAAC with Pyrazole Alkynes

Executive Summary & Scientific Rationale

The fusion of pyrazole and 1,2,3-triazole pharmacophores represents a "privileged" structural motif in modern drug discovery. Pyrazoles (e.g., Celecoxib, Rimonabant) and triazoles are bioisosteres of amide bonds and potent dipole-interacting elements. However, the conjugation of these two rings via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique challenge often overlooked in standard "click" chemistry manuals: Competitive Coordination.

Pyrazoles are not inert bystanders; they are effective ligands for transition metals. In a CuAAC reaction, the pyrazole nitrogen atoms (specifically N2) can compete with the alkyne/azide for the Copper(I) catalytic center. If uncontrolled, this leads to catalyst poisoning , where the copper is sequestered in non-productive "dead-end" complexes, stalling the reaction and requiring high catalyst loading.

This guide provides a robust, self-validating protocol designed to overcome the "Coordination Conundrum" by utilizing high-affinity accelerating ligands (THPTA/TBTA) to outcompete substrate chelation, ensuring rapid and clean conversion.

Mechanistic Insight: The Coordination Conundrum

To master this reaction, one must visualize the competition at the molecular level. The standard CuAAC cycle relies on the formation of a Copper(I)-acetylide species. However, pyrazole substrates introduce an off-cycle equilibrium.

Figure 1: The Competitive Catalytic Cycle

The diagram below illustrates the productive catalytic cycle (left) versus the non-productive sequestration of the catalyst by the pyrazole substrate (right).

Caption: Figure 1. The productive CuAAC cycle (Green) vs. the catalyst poisoning pathway (Red). High-affinity ligands (e.g., THPTA) prevent the formation of the inactive Cu-Pyrazole complex.

Precursor Synthesis: N-Propargyl Pyrazoles[1]

Before performing the click reaction, high-purity alkyne precursors are required. N-propargylation is the most common approach.

Protocol 1: Regioselective N-Alkylation of Pyrazoles

Objective: Synthesis of 1-(prop-2-yn-1-yl)-1H-pyrazole derivatives. Scale: 1.0 mmol (adaptable).

Reagents:

-

Pyrazole derivative (1.0 equiv)[1]

-

Propargyl bromide (80% in toluene, 1.2 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or NaH (1.2 equiv)

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Dissolution: Dissolve the pyrazole (1.0 mmol) in anhydrous MeCN (5 mL). Note: MeCN is preferred over DMF for easier workup, though DMF is required for poorly soluble substrates.

-

Deprotonation: Add Cs₂CO₃ (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes.

-

Alkylation: Add propargyl bromide (1.2 mmol) dropwise.

-

Critical: If the pyrazole is unsymmetrical (e.g., 3-methyl-5-phenylpyrazole), regioisomers (N1 vs N2 alkylation) may form. Cs₂CO₃ in MeCN typically favors the thermodynamic product (alkylation at the less hindered nitrogen).

-

-

Reaction: Heat to 60°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc).

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography is mandatory to remove unreacted propargyl bromide, which is a potent alkylating agent and can interfere with the CuAAC reaction.

Core Protocol: CuAAC with Pyrazole Alkynes

This protocol utilizes the Cu(II) + Ascorbate method with THPTA as the accelerating ligand.[2] This is superior to using Cu(I) salts (like CuI) directly, which are prone to oxidation and thermodynamic instability.[2]

Materials Checklist

-

Catalyst Source: CuSO₄[2][3][4][5][6]·5H₂O (20 mM stock in water).[3]

-

Reductant: Sodium Ascorbate (100 mM stock in water) - Must be freshly prepared.[2][3]

-

Ligand: THPTA (50 mM stock in water).[3] THPTA is preferred over TBTA for aqueous solubility and faster kinetics.

-

Solvent: t-Butanol / Water (1:[7]1) or DMSO / Water (for hydrophobic pyrazoles).

Protocol 2: The "Protected Catalyst" Method

Step 1: Substrate Preparation In a 4 mL glass vial, dissolve:

-

Alkyne: N-propargyl pyrazole (1.0 equiv, e.g., 0.2 mmol).

-

Azide: Organic azide (1.1 equiv).

-

Solvent: 1 mL of t-BuOH/Water (1:1).

-

Note: If substrates are insoluble, add DMSO dropwise until clear.

-

Step 2: Catalyst Complexation (The "Master Mix") Do not add Cu and Ligand separately to the reaction. In a separate micro-tube, mix:

-

CuSO₄ stock (5 mol% relative to substrate).

-

THPTA Ligand stock (10 mol% relative to substrate).

-

Ratio: Maintain a 2:1 Ligand:Cu ratio minimum. For pyrazoles, a 5:1 ratio is recommended to strictly prevent pyrazole coordination.

-

-

Incubate this blue solution for 5 minutes to form the active [Cu(THPTA)]²⁺ complex.

Step 3: Initiation

-

Add the Cu-Ligand Master Mix to the reaction vial.

-

Add Sodium Ascorbate (10–20 mol%).

-

Observation: The solution should turn from light blue to colorless (or pale yellow) immediately. If it turns brown/black, oxygen is present; degas the solvents.

Step 4: Incubation & Monitoring

-

Stir at RT for 1–4 hours.

-

Self-Validation: Check LC-MS. The formation of the triazole is typically quantitative. The pyrazole ring will remain intact.

Step 5: Copper Removal (Critical for Biology) Pyrazoles can retain copper during workup.

-

Add 5 equivalents of EDTA (0.5 M, pH 8.0) to the reaction.

-

Stir for 30 minutes open to air (turns blue/green as Cu oxidizes and chelates EDTA).

-

Extract with EtOAc. The Cu-EDTA complex remains in the aqueous phase.

Optimization & Data Summary

The following table summarizes the impact of reaction parameters specifically for pyrazole-alkyne substrates.

| Parameter | Recommended Condition | Impact on Pyrazole-CuAAC |

| Copper Source | CuSO₄[3][4]·5H₂O | Generates active Cu(I) in situ; avoids CuI oxidation issues. |

| Ligand | THPTA or BTTAA | Critical. THPTA outcompetes pyrazole N-coordination. TBTA is acceptable but slower in high-water media. |

| Ligand:Cu Ratio | 5:1 | Higher ratio required than standard (usually 2:1) to prevent "catalyst poisoning" by the pyrazole substrate. |

| Reducing Agent | Sodium Ascorbate | Essential.[3][5][8] Use 2-4x excess relative to Copper to combat oxidation. |

| Atmosphere | Air (Open vial) | Acceptable for rapid reactions (<2h). For sluggish reactions, use Argon to prevent Cu(I) oxidation. |

| pH | 7.0 - 8.0 | Pyrazoles are weak bases. Acidic pH (<5) protonates the pyrazole, preventing coordination (good) but slowing the Cu-acetylide formation (bad). Neutral pH is optimal. |

Troubleshooting Guide

Scenario A: Reaction stalls at 50% conversion.

-

Cause: Dissolved oxygen has oxidized Cu(I) to inactive Cu(II), or the pyrazole has sequestered the copper.

-

Fix: Add a second bolus of Sodium Ascorbate (5 mol%). If that fails, add more Cu-THPTA complex (not just Cu).

Scenario B: Product is green or blue after workup.

-

Cause: Copper is tightly bound to the pyrazole-triazole pocket (a "bis-heterocyclic" chelator).

-

Fix: Wash the organic layer with 10% Ammonium Hydroxide (NH₄OH) or a saturated solution of EDTA. This is more effective than simple water washes.

Scenario C: Regioisomers observed in Precursor Synthesis.

-

Cause: N-alkylation of unsymmetrical pyrazoles.

-

Fix: Switch base from Cs₂CO₃ to NaH (kinetic control) or change solvent to Toluene (favors specific tautomers). Separate isomers before the click reaction.

References

-

Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

-

Hong, V., et al. (2009).[2][5] "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

-

Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. Link

-

Kumar, K., et al. (2015). "Synthesis of 1,2,3-triazole linked pyrazoles via click chemistry." Oriental Journal of Chemistry. Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link

-

Bhat, S., et al. (2018). "Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores." ACS Omega. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. broadpharm.com [broadpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Click Chemistry [organic-chemistry.org]

Application Note: High-Fidelity N-Alkylation of 4-Ethynyl-1H-pyrazole with Cyclopentyl Bromide

Introduction and Chemical Significance

4-Ethynyl-1H-pyrazole is a highly versatile bio-orthogonal building block in modern drug discovery. It is frequently utilized as a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or as a rigid, linear linker in Sonogashira cross-couplings. Its N-alkylated derivatives are critical structural motifs in the design of PROTAC degraders, such as the BET degrader QCA570[1], and noncovalent kinase inhibitors targeting mutant EGFR[2].

Establishing a robust, scalable protocol for the N-alkylation of this scaffold is essential for medicinal chemists aiming to elaborate pyrazole-containing libraries without suffering from poor yields or difficult purifications.

Mechanistic Insights & Experimental Design

The N-alkylation of pyrazoles typically presents a severe regioselectivity challenge. Alkylation of unsymmetrical 3-substituted pyrazoles yields a mixture of N1 and N2 regioisomers that are notoriously difficult to separate via standard chromatography[3][4].

The Symmetry Advantage: Unlike 3-substituted analogs, 4-ethynyl-1H-pyrazole is perfectly symmetric. Deprotonation yields a resonance-stabilized pyrazolide anion where both nitrogen atoms are electronically and sterically equivalent. Consequently, alkylation with cyclopentyl bromide yields a single, unified product: 1-cyclopentyl-4-ethynyl-1H-pyrazole . This intrinsic symmetry eliminates the need for complex regioselective catalysts or bulky protecting groups.

Overcoming the E2 Elimination Pathway: Cyclopentyl bromide is a sterically hindered secondary alkyl halide. When reacted with nucleophiles in the presence of a base, it is highly susceptible to the E2 elimination pathway, which generates volatile cyclopentene as an unwanted byproduct and severely depresses yields.

To enforce causality in our experimental design, we optimize the reaction based on the following mechanistic principles:

-

Base Selection: Strong bases like Sodium Hydride (NaH) exacerbate E2 elimination. We utilize Cesium Carbonate (Cs₂CO₃), a mild but highly effective base. The large ionic radius of the cesium cation prevents tight ion-pairing, enhancing the solubility and naked nucleophilicity of the pyrazolide anion in polar aprotic solvents ("the cesium effect")[4].

-

Finkelstein Catalysis: To favor the Sₙ2 pathway over E2, we introduce a catalytic amount of Sodium Iodide (NaI). NaI converts cyclopentyl bromide to cyclopentyl iodide in situ. Iodide is a superior leaving group, lowering the activation energy for the Sₙ2 transition state and allowing the reaction to proceed efficiently at a lower temperature (60 °C), thereby thermally suppressing elimination.

Reaction Workflow & Mechanistic Pathways

Mechanistic pathways for the N-alkylation of 4-ethynyl-1H-pyrazole with cyclopentyl bromide.

Step-by-Step Protocol

Scale: 10.0 mmol Safety Note: Cyclopentyl bromide is an alkylating agent. Dimethylformamide (DMF) is a known teratogen. Perform all operations in a properly ventilated fume hood.

Reagents and Materials

-

4-Ethynyl-1H-pyrazole: 921 mg (10.0 mmol, 1.0 eq)

-

Cyclopentyl bromide: 1.29 mL (12.0 mmol, 1.2 eq)

-

Cesium Carbonate (Cs₂CO₃): 4.89 g (15.0 mmol, 1.5 eq)

-

Sodium Iodide (NaI): 150 mg (1.0 mmol, 0.1 eq)

-

Anhydrous DMF: 20 mL

Experimental Procedure

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen.

-

Deprotonation: Add 4-ethynyl-1H-pyrazole (921 mg), Cs₂CO₃ (4.89 g), and NaI (150 mg) to the flask. Add 20 mL of anhydrous DMF. Stir the suspension vigorously at room temperature (20–25 °C) for 15 minutes. Causality: This pre-stir ensures complete deprotonation to the pyrazolide anion before the electrophile is introduced, preventing competing side reactions.

-

Electrophile Addition: Add cyclopentyl bromide (1.29 mL) dropwise via syringe over 2 minutes.

-

Alkylation: Equip the flask with a reflux condenser. Transfer the flask to a pre-heated oil block at 60 °C. Stir vigorously for 4 to 6 hours.

-

Monitoring: Monitor reaction progress via TLC (3:1 Hexanes/Ethyl Acetate) or LCMS until the polar starting material is completely consumed.

Work-up and Purification

-

Quench: Cool the reaction mixture to room temperature. Add 60 mL of deionized water to quench the reaction and dissolve all inorganic salts.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 30 mL). Causality: DMF is highly miscible with both water and organic solvents. LiCl significantly increases the ionic strength of the aqueous phase, selectively forcing DMF into the aqueous layer while retaining the product in the organic phase.

-

Drying: Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of 0% to 20% Ethyl Acetate in Hexanes to afford the pure product as a pale yellow oil.

Analytical Validation & Self-Validating Controls

A robust protocol must be self-validating. The symmetry-breaking nature of this reaction provides a built-in analytical checkpoint. In the starting material, rapid tautomerization makes the C3 and C5 pyrazole protons chemically equivalent in ¹H NMR (appearing as a single peak at ~7.84 ppm)[2]. Upon N-alkylation, tautomerization is locked, and the C3/C5 protons become distinct, splitting into two separate singlets.

Table 1: Analytical Validation Checkpoints

| Analytical Method | Target Parameter | Expected Observation | Diagnostic Significance |

| TLC (3:1 Hex/EtOAc) | Reaction Progress | Product R_f ~0.6, SM R_f ~0.2 | Confirms consumption of the highly polar starting material. |

| LCMS (ESI+) | Mass Confirmation | [M+H]⁺ m/z = 161.1 | Validates the successful addition of the cyclopentyl mass (+69 Da). |

| ¹H NMR (CDCl₃) | Structural Integrity | Two distinct singlets (~7.5, 7.6 ppm) | Critical: Confirms N-alkylation by proving the tautomeric symmetry of the starting material has been broken. |

| ¹H NMR (CDCl₃) | Alkyl Incorporation | Multiplets (1.6–2.2 ppm, 8H), Pentet (~4.7 ppm, 1H) | Confirms the presence of the intact cyclopentyl ring without E2 elimination. |

Optimization Data

The following table summarizes the quantitative data driving the reagent selection, demonstrating the necessity of the Cs₂CO₃/NaI system to maximize yield and suppress the E2 pathway.

Table 2: Optimization of Reaction Conditions

| Entry | Base (Equiv) | Solvent | Additive | Temp (°C) | Conversion (%) | E2 Byproduct (Cyclopentene) |

| 1 | NaH (1.2) | DMF | None | 25 | 45% | High |

| 2 | K₂CO₃ (1.5) | DMF | None | 80 | 65% | Moderate |

| 3 | Cs₂CO₃ (1.5) | DMF | None | 80 | 78% | Low |

| 4 | Cs₂CO₃ (1.5) | DMF | NaI (0.1 eq) | 60 | >95% | Trace (Optimal) |

References

-

[1] Qin, C., et al. "Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

-

[3] Wang, Y., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

-

[2] Cross, D. A. E., et al. "Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Using 1-cyclopentyl-4-ethynyl-1H-pyrazole as a kinase inhibitor intermediate

Application Note: 1-Cyclopentyl-4-ethynyl-1H-pyrazole as a Strategic Intermediate in Kinase Inhibitor Design

Executive Summary: The "Privileged" Scaffold

In the landscape of ATP-competitive kinase inhibitors, the pyrazole ring is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound (CAS: 2098065-88-2) represents a highly specialized building block designed to address two critical challenges in modern drug discovery: selectivity and metabolic stability .[1]

This intermediate combines three strategic features:

-

The Pyrazole Core: Acts as a hydrogen-bond acceptor/donor scaffold, mimicking the adenine ring of ATP.

-

The Cyclopentyl Group: Provides a lipophilic bulk that fills the hydrophobic Pocket II or the solvent-exposed region of the kinase domain, improving cellular permeability and modulating solubility.

-

The Ethynyl Moiety: A versatile "molecular handle." It serves as a rigid linker for Sonogashira couplings (extending the inhibitor into the gatekeeper region) or as a precursor for "Click" chemistry (1,2,3-triazoles) in Fragment-Based Drug Discovery (FBDD).[1]

This guide details the protocols for utilizing this intermediate to synthesize Type I and Type II kinase inhibitors, specifically targeting the Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) families.[1]

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 2098065-88-2 |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Insoluble in water |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen).[1][2] Light sensitive. |

| Stability | Terminal alkynes can polymerize or oxidize; avoid prolonged exposure to air. |

Application I: Synthesis of Rigid Kinase Inhibitors via Sonogashira Coupling

The primary utility of this compound is its coupling with heteroaryl halides (e.g., 4-chloropyrimidines or 3-iodo-indazoles) to create rigid, conjugated inhibitor cores.[1] This approach is widely used to synthesize analogs of drugs like Ruxolitinib or Ibrutinib , where the ethynyl group acts as a spacer to orient the pharmacophore within the ATP-binding cleft.

Mechanism of Action Hypothesis

The ethynyl linker restricts conformational freedom, reducing the entropic penalty upon binding. The cyclopentyl group typically occupies the hydrophobic region near the ribose binding pocket, shielding the inhibitor from rapid metabolic clearance.

Protocol 1: Palladium-Catalyzed Cross-Coupling (Sonogashira)[1][3][4]

Objective: Coupling this compound to 4-iodo-7H-pyrrolo[2,3-d]pyrimidine (a JAK kinase core).[1]

Reagents:

-

Intermediate: this compound (1.0 equiv)

-

Partner: 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine (protected, e.g., SEM or Tosyl) (1.0 equiv)[1]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)[1]

-

Co-Catalyst: Copper(I) iodide [CuI] (0.10 equiv)[1]

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or THF (degassed)

Self-Validating Step-by-Step Procedure:

-

Degassing (Critical): Oxygen is the enemy of Sonogashira couplings, leading to Glaser homocoupling (dimerization of the alkyne).

-

Validation: Bubble dry Argon through the solvent for at least 15 minutes before adding reagents. The solution should remain clear.

-

-

Reaction Assembly:

-

In a flame-dried Schlenk flask, dissolve the heteroaryl halide and the pyrazole alkyne in the degassed solvent.

-

Add Et₃N.

-

Add Pd(PPh₃)₂Cl₂ and CuI simultaneously under a positive stream of Argon.[1]

-

Observation: The reaction mixture typically turns dark brown or black upon addition of CuI/Pd. This is normal.

-

-

Incubation:

-

Work-up:

-

Cool to Room Temperature (RT).

-

Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.[1]

-

Copper Removal: If the organic layer is green/blue, wash with 10% NH₄OH solution to chelate residual copper.

-

-

Purification:

-

Flash column chromatography. The product is often a crystalline solid.

-

Application II: Library Generation via Click Chemistry (CuAAC)

For Fragment-Based Drug Discovery (FBDD), the ethynyl group serves as a "click" handle to generate 1,4-disubstituted 1,2,3-triazoles.[1] This rapidly expands the chemical space, allowing researchers to probe the "Solvent Front" of the kinase domain.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Reacting this compound with a library of alkyl azides.

Reagents:

-

Azide: R-N₃ (1.1 equiv) (e.g., benzyl azide, alkyl azide)[1]

-

Catalyst: CuSO₄·5H₂O (0.1 equiv) + Sodium Ascorbate (0.5 equiv)[1]

-

Solvent: t-BuOH/H₂O (1:1)[1]

Procedure:

-

Setup: Dissolve alkyne and azide in t-BuOH/H₂O.

-

Initiation: Add freshly prepared sodium ascorbate solution, followed by CuSO₄ solution.

-

Validation: The mixture usually turns bright yellow/orange. If it turns dark brown, oxidation is occurring (add more ascorbate).[1]

-

-

Reaction: Stir vigorously at RT for 2–16 hours.

-

Self-Validation: The product often precipitates out of the aqueous mixture as a solid.

-

-

Isolation: Filter the solid or extract with DCM. No column chromatography is usually required if the conversion is quantitative.

Visualizing the Workflow

The following diagram illustrates the strategic placement of this intermediate in a convergent synthesis pathway for a JAK-family inhibitor.

Caption: Convergent synthetic workflow utilizing this compound to generate diverse kinase inhibitor scaffolds.

Quality Control & Troubleshooting

Analytical Standards:

-

¹H NMR (400 MHz, CDCl₃):

-

HPLC Purity: >95% required for biological assays.

-

Note: Alkynes can show "tailing" on C18 columns due to interaction with residual silanols. Use a buffered mobile phase (0.1% Formic Acid).

-

Common Issues:

-

Glaser Homocoupling:

-

Incomplete Conversion:

-

Symptom:[1] Starting halide remains.

-

Fix: The pyrazole nitrogen can coordinate Pd, poisoning the catalyst. Increase catalyst loading to 10 mol% or switch to a highly active catalyst like Pd(dppf)Cl₂ .

-

References

-

Review of Pyrazole Scaffolds in Kinase Inhibitors

-

Ansari, A. et al. "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets." Current Organic Chemistry, 2022.

-

-

Sonogashira Coupling in Drug Discovery

-

Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

-

-

Synthesis of Ruxolitinib Analogs

-

Lin, Q. et al. "Discovery of Ruxolitinib as a Selective JAK1/2 Inhibitor." Journal of Medicinal Chemistry, 2019. [1]

-

-

Click Chemistry in Kinase Research

-

Thirumurugan, P. et al. "Click Chemistry for Drug Development and Diverse Chemical Biology Applications." Chemical Reviews, 2013.

-

Sources

Advanced Synthesis and Application of Pyrazole-Based Heterobifunctional Linkers in Targeted Protein Degradation

Introduction